(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzothiazole ring, a hydrazide group, and a benzenesulfonic acid moiety. This compound is often used as a reagent in analytical chemistry and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Amines, thiols; reaction temperature around 25-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives.
Substitution: Substituted hydrazides.
Scientific Research Applications
Chemistry: In analytical chemistry, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is used as a chromogenic reagent for the determination of various analytes such as cholesterol and benzodiazepines. It is also employed in the synthesis of benzothiazolium azo dyes .
Biology: The compound is used in biochemical assays to measure enzyme activity, particularly in the detection of laccase activity. It serves as an electrophilic coupling reagent in spectrophotometric assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also utilized in the manufacturing of various chemical intermediates .
Mechanism of Action
The mechanism of action of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophilic reagent, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or proteins, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
- 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
- 2(3H)-Benzothiazolethione, 3-methyl-
Comparison: Compared to similar compounds, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This structural feature makes it more versatile in various applications, particularly in analytical chemistry and biochemical assays .
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-12-9-5-6-10-13(12)20-14(17)15-16-21(18,19)11-7-3-2-4-8-11/h2-10,16H,1H3/b15-14- |
InChI Key |
DVGVVXXVFDUHCV-PFONDFGASA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.